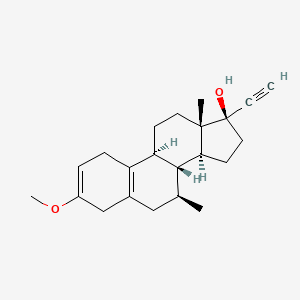

2-Dehydro-3-methoxy 7b-Tibolone

Description

Steroid Chemistry and Biological Significance of Analogues

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. britannica.comlumenlearning.com They are fundamental to numerous physiological processes, acting as hormones, constituents of cell membranes, and signaling molecules. lumenlearning.combritannica.com Small modifications to the steroid's core structure or its functional groups can lead to significant changes in its biological activity. britannica.com This principle is the cornerstone of steroid chemistry in drug discovery, where natural or synthetic steroids are chemically modified to create analogues with more desirable therapeutic properties. mdpi.com These properties can include enhanced efficacy, better tissue selectivity, or a more favorable side effect profile. britannica.com

The biological significance of steroid analogues is vast, with applications ranging from anti-inflammatory agents and immunosuppressants to hormonal therapies and anticancer drugs. britannica.comnih.gov The ability to fine-tune the interaction of a steroid with its target receptor or enzyme through chemical modification allows for the development of highly specific and potent therapeutic agents. mdpi.com

Rationale for the Chemical Modification of Tibolone (B1683150) and its Derivatives

Tibolone is a synthetic steroid used in hormone therapy for menopausal symptoms and the prevention of osteoporosis. menopause.org.aunih.gov Its therapeutic action is complex, as it is a pro-drug that is metabolized into several active compounds in the body. drugbank.comnih.gov These metabolites exhibit varying degrees of estrogenic, progestogenic, and androgenic activity, and their effects are tissue-specific. nih.govoup.com

The rationale for modifying Tibolone, such as in the theoretical "2-Dehydro-3-methoxy 7b-Tibolone," stems from the desire to further refine this tissue selectivity. The goal is to maximize the beneficial effects on tissues like bone, brain, and the vagina, while minimizing or eliminating effects on tissues such as the endometrium and breast, where hormonal stimulation can be undesirable. nih.govnih.gov

The primary metabolites of Tibolone and their activities are summarized in the table below:

| Metabolite | Primary Activity | Key Effects |

| 3α-hydroxytibolone | Estrogenic nih.gov | Binds to the estrogen receptor, contributing to the prevention of bone loss and relief of vaginal dryness. oup.comnih.gov |

| 3β-hydroxytibolone | Estrogenic nih.gov | Similar to the 3α-metabolite, it interacts with the estrogen receptor to produce beneficial estrogenic effects. oup.comnih.gov |

| Δ4-isomer | Progestogenic and Androgenic nih.gov | This metabolite has a high affinity for the progesterone (B1679170) and androgen receptors, protecting the endometrium from stimulation and contributing to positive effects on libido. oup.comnih.gov |

This table summarizes the primary activities of the main metabolites of Tibolone based on available research.

By introducing new functional groups or altering the steroid's three-dimensional structure, researchers aim to influence how the compound is metabolized and how it interacts with its target receptors, potentially leading to a new generation of selective tissue estrogenic activity regulators (STEARs) with improved therapeutic profiles. nih.gov

Overview of Research Approaches for Novel Steroidal Compounds

The investigation of novel steroidal compounds like "this compound" follows a well-established research and development pipeline. This process is designed to thoroughly characterize the compound's chemical properties, biological activity, and potential therapeutic applications.

Key research stages include:

Synthesis and Characterization: The initial step involves the chemical synthesis of the new compound. acs.org Following synthesis, a comprehensive characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. nih.govnih.gov

In Vitro Studies: The biological activity of the novel steroid is first assessed in controlled laboratory settings. nih.gov These studies often involve cell cultures to determine the compound's binding affinity for various hormone receptors and its effects on cell proliferation and gene expression. nih.gov

Computational Modeling: Modern drug discovery often employs computational methods, such as molecular docking, to predict how a novel steroid will interact with its biological targets. nih.gov This can help to refine the design of new analogues and prioritize candidates for synthesis and further testing.

The collective findings from these research approaches provide the necessary evidence to determine if a novel steroidal compound warrants further investigation in clinical trials. nih.govfrontiersin.org

Structure

3D Structure

Properties

CAS No. |

32297-44-2 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(7S,8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C22H30O2/c1-5-22(23)11-9-19-20-14(2)12-15-13-16(24-4)6-7-17(15)18(20)8-10-21(19,22)3/h1,6,14,18-20,23H,7-13H2,2-4H3/t14-,18+,19-,20+,21-,22-/m0/s1 |

InChI Key |

ONIHVXGVUPKWSJ-VSGLFHGJSA-N |

SMILES |

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)(C#C)O |

Isomeric SMILES |

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |

Canonical SMILES |

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Dehydro 3 Methoxy 7b Tibolone

Retrosynthetic Analysis and Proposed Synthetic Routes

The design of a synthetic route for a complex molecule like 2-Dehydro-3-methoxy-7β-tibolone begins with a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, more readily available starting materials.

Strategic Disconnections and Key Intermediate Compounds

A logical retrosynthetic approach for 2-Dehydro-3-methoxy-7β-tibolone would prioritize the disconnection of the key functional groups: the 3-methoxy group and the 2-dehydro (diene) system. The ethynyl (B1212043) group at the C17 position is a common feature in many synthetic steroids and is typically introduced late in the synthesis.

The primary disconnections are:

C3-Methoxy bond: This suggests a late-stage etherification of a corresponding 3-hydroxy precursor.

C2-C3 double bond: The conjugated diene system can be formed from a suitable precursor, such as an enone or a diol.

The steroidal core: The tetracyclic steroid nucleus can be assembled through various established strategies, such as those involving annulation reactions to build the rings sequentially (e.g., an A → AB → ABC → ABCD approach). libretexts.orgrsc.org

This analysis points to several key intermediate compounds:

Intermediate 1: 2-Dehydro-7β-tibolone: The immediate precursor lacking the 3-methoxy group.

Intermediate 2: A 3-keto-Δ⁴-steroid: A common precursor for the introduction of the conjugated diene system in the A-ring.

Intermediate 3: The 7β-tibolone core: The fundamental tetracyclic structure with the characteristic 7β-methyl group. ontosight.ai

A plausible forward synthesis would therefore involve the construction of the basic steroid framework, followed by the introduction of the 2-dehydro moiety and finally the installation of the 3-methoxy group.

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct stereochemistry is paramount in steroid synthesis. For 2-Dehydro-3-methoxy-7β-tibolone, the key stereocenters are at C7 (β-methyl), C13 (β-methyl), and C17 (β-hydroxy, R-configuration).

Stereochemical Control: The stereochemistry of the ring junctions is often established during the cyclization reactions that form the steroid nucleus. Modern synthetic methods, including organocatalysis and transition-metal-catalyzed reactions, offer high levels of stereocontrol. nih.gov For instance, the use of chiral catalysts can direct the formation of specific enantiomers. libretexts.org The stereochemistry at C7 can be influenced by the choice of reagents and reaction conditions during alkylation or reduction steps. The β-orientation of the hydroxyl group at C17 is typically controlled by the direction of attack of the ethynyl nucleophile on the C17-ketone, which is often directed by the existing stereochemistry of the D-ring.

Regioselectivity: The regioselective introduction of the 2-dehydro system and the 3-methoxy group is crucial. The formation of the conjugated diene from a 3-keto-Δ⁴ precursor must be controlled to avoid the formation of other isomeric dienes. Similarly, the methylation of a 3-hydroxy group must be selective if other hydroxyl groups are present in the molecule.

Precursor Synthesis and Derivatization Strategies

The synthesis of 2-Dehydro-3-methoxy-7β-tibolone would logically proceed through the initial construction of the core steroidal structure, followed by a series of functional group interconversions.

Preparation of the 7β-Tibolone Core

The synthesis of the 7β-tibolone core would likely start from a known steroid precursor or be constructed via a total synthesis approach. A common strategy involves the Torgov synthesis, which is a convergent approach to building the steroid skeleton. libretexts.org This method typically involves the reaction of a vinyl alcohol with a diketone to form the C and D rings, followed by the closure of the B and A rings. The introduction of the 7β-methyl group could be achieved through a stereoselective methylation of a 7-keto precursor or via a conjugate addition to a Δ⁶-enone.

Introduction of the 2-Dehydro Moiety

The introduction of the 2-dehydro functionality, creating a conjugated diene system in the A-ring, is a key transformation. A common method to achieve this is through the dehydrogenation of a 3-keto-Δ⁴-steroid. This can be accomplished using various chemical reagents or through biochemical methods.

Chemical Dehydrogenation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely used for the dehydrogenation of steroidal ketones to form α,β-unsaturated systems. Treatment of a 3-keto-Δ⁴ precursor with DDQ would be a plausible method to introduce the C1=C2 double bond, resulting in a 1,4-dien-3-one system.

Enzymatic Dehydrogenation: Microbial transformations offer a high degree of selectivity. Specific enzymes, known as 3-ketosteroid-Δ¹-dehydrogenases (KSTDs), are known to catalyze the introduction of a double bond at the C1-C2 position of 3-ketosteroids. nih.gov This biocatalytic approach could provide a green and efficient alternative to chemical methods.

Incorporation of the 3-Methoxy Group

The final step in the proposed synthesis would be the introduction of the 3-methoxy group. This is typically achieved through the O-methylation of the corresponding 3-hydroxy precursor.

Reduction of the 3-Keto Group: The 3-keto group of the 1,4-dien-3-one intermediate would first need to be reduced to a hydroxyl group. This can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reduction, leading to either the 3α- or 3β-hydroxy isomer.

O-Methylation: The resulting 3-hydroxy steroid can then be converted to the 3-methoxy ether. A classic method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663).

The following table summarizes the proposed key transformations:

| Transformation | Starting Material Moiety | Reagents/Methods | Product Moiety |

| Core Synthesis | Acyclic or Monocyclic Precursors | Torgov Synthesis, Annulation Reactions | 7β-Tibolone Core |

| Dehydrogenation | 3-Keto-Δ⁴-steroid | DDQ or 3-Ketosteroid-Δ¹-dehydrogenase | 1,4-Dien-3-one |

| Keto Reduction | 1,4-Dien-3-one | NaBH₄, LiAlH₄ | 3-Hydroxy-1,4-diene |

| O-Methylation | 3-Hydroxy-1,4-diene | NaH, CH₃I | 3-Methoxy-1,4-diene |

This systematic approach, based on well-established reactions in steroid chemistry, provides a logical and feasible pathway for the synthesis of 2-Dehydro-3-methoxy-7β-tibolone.

Reaction Mechanism Elucidation and Optimization

Mechanistic Studies of Key Reaction Steps

The hypothetical synthesis of 2-Dehydro-3-methoxy-7b-tibolone would likely involve several key transformations. For instance, the introduction of a C2-dehydro feature (a double bond at the C2 position) and the preservation of a 3-methoxy group on the A-ring would necessitate specific reaction conditions. Mechanistic studies for such steps would typically involve:

Kinetic Analysis: Studying the rate of the reaction under different conditions (temperature, concentration of reactants and catalysts) to understand the reaction order and the rate-determining step.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, which provides direct evidence for a proposed reaction pathway.

Isotopic Labeling: Using isotopically labeled reagents to track the movement of atoms throughout the reaction, thereby confirming bond-forming and bond-breaking events. For example, using a deuterated reducing agent could help elucidate the stereochemistry of a reduction step.

Computational Modeling: Employing quantum mechanical calculations to model the transition states and intermediates of a proposed mechanism, providing theoretical support for experimental observations.

A crucial and challenging step would be the stereoselective introduction of the 7β-methyl group. Research into the synthesis of 7β-methyl steroids has shown that this can be a difficult transformation, often yielding a mixture of α and β isomers. nih.gov Mechanistic studies would be vital to understand the factors that control the stereochemical outcome of this methylation.

Process Development and Yield Optimization in Model Systems

Once the synthetic route is established, process development focuses on making the synthesis efficient, scalable, and economically viable. For a compound like 2-Dehydro-3-methoxy-7b-tibolone, this would involve a systematic approach to optimize each reaction.

Key Optimization Parameters:

| Parameter | Objective | Example from Steroid Synthesis |

| Solvent | Improve solubility, reaction rate, and selectivity. | In the synthesis of a tibolone (B1683150) precursor, the choice of solvent can influence the stereoselectivity of the methylation at C7. |

| Catalyst | Increase reaction rate and selectivity. | Use of specific metal catalysts (e.g., rhodium, palladium) for hydrogenation or cross-coupling reactions. |

| Temperature | Control reaction rate and minimize side reactions. | Lowering the temperature during a Grignard reaction can improve the yield of the desired product. |

| Reactant Stoichiometry | Maximize the conversion of the limiting reagent and minimize waste. | Using a slight excess of a less expensive reagent to ensure complete reaction of a valuable intermediate. |

| Work-up and Purification | Maximize product recovery and purity. | Developing an efficient extraction and crystallization procedure to isolate the final product. |

Analytical Characterization Methods in Synthetic Research

The unambiguous identification and purity assessment of synthetic intermediates and the final product are critical in chemical synthesis. A combination of spectroscopic and chromatographic techniques would be essential.

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods would be employed to confirm the structure of 2-Dehydro-3-methoxy-7b-tibolone.

Spectroscopic Data for Structural Elucidation:

| Technique | Information Provided | Application in Steroid Analysis |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments would be used. | The chemical shifts and coupling constants in the NMR spectrum of tibolone and its intermediates are well-documented and would serve as a reference for a new analog. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), and alkynes (C≡C-H). | The presence of a ketone and an ethynyl group in tibolone gives rise to characteristic IR absorption bands. magtechjournal.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can help to identify different parts of the steroid nucleus. nih.gov |

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity assessment in pharmaceutical synthesis.

Chromatographic Techniques for Purity Analysis:

| Technique | Principle | Application in Steroid Synthesis |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. | A stability-indicating RP-HPLC method would be developed to determine the purity of the final product and to monitor its stability under various stress conditions. jpsbr.org HPLC is widely used for the analysis of tibolone and its metabolites in pharmaceutical formulations. researchgate.net |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | GC-MS is a powerful technique for the analysis of steroids and their metabolites. However, derivatization is often required to increase the volatility of the analytes. nih.govresearchgate.net Caution is needed as derivatization can sometimes lead to the formation of artifacts. unic.ac.cy |

Preclinical Pharmacological Investigations of 2 Dehydro 3 Methoxy 7b Tibolone

In Vitro Receptor Interaction and Ligand Binding Studies

The biological actions of tibolone (B1683150) are primarily mediated through its active metabolites, which exhibit distinct affinities for various steroid hormone receptors.

Tibolone itself is a synthetic steroid that, upon administration, is rapidly metabolized. drugs.compatsnap.com Its three main active metabolites are 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of tibolone. drugs.compatsnap.com These metabolites possess varying affinities for estrogen, progesterone (B1679170), and androgen receptors, which accounts for the tissue-selective effects of the parent compound. patsnap.com

The two hydroxy metabolites, 3α-hydroxytibolone and 3β-hydroxytibolone, are primarily responsible for the estrogenic effects. nih.gov They demonstrate a notable binding affinity for estrogen receptors (ER), with a preference for ERα over ERβ. nih.gov In contrast, the Δ4-isomer of tibolone binds to and activates the progesterone (PR) and androgen receptors (AR). patsnap.comwikipedia.org This differential binding profile is fundamental to the compound's mixed hormonal activity. While 3α-hydroxytibolone and 3β-hydroxytibolone act as antagonists at the progesterone and androgen receptors, tibolone and its Δ4-isomer act as agonists. wikipedia.org

Table 1: Relative Binding Affinity of Tibolone and its Metabolites for Steroid Receptors

| Compound | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

|---|---|---|---|---|

| Tibolone | 0.5 (0.45–2.0) wikipedia.org | 0.2–0.076 wikipedia.org | Data not available | Data not available |

| 3α-Hydroxytibolone | 2.5 (1.06–5.0) wikipedia.org | 0.6–0.8 wikipedia.org | Antagonist wikipedia.org | Antagonist wikipedia.org |

| 3β-Hydroxytibolone | 1.6 (0.75–1.9) wikipedia.org | 0.070–0.1 wikipedia.org | Antagonist wikipedia.org | Antagonist wikipedia.org |

| Δ4-Tibolone | 0.069–<0.1 wikipedia.org | 0.027–<0.1 wikipedia.org | Agonist patsnap.comwikipedia.org | Agonist patsnap.comwikipedia.org |

Binding affinity values are presented as median (range) or a range, as available in the cited literature. The data reflects relative affinity compared to the natural ligands.

While specific QSAR analyses for 2-dehydro-3-methoxy-7β-tibolone are not detailed in the available literature, the structural differences among tibolone's metabolites clearly dictate their receptor affinities and subsequent biological activities. The 7α-methyl group is a notable feature of tibolone's structure. wada-ama.org The conversion to the Δ4-isomer, which has progestogenic and androgenic properties, versus the 3-hydroxy metabolites with estrogenic actions, underscores the critical role of specific molecular configurations in determining receptor interaction. patsnap.com Structural modeling and molecular dynamic simulations have indicated that the Δ4-isomer of tibolone induces a more stable androgen receptor structure compared to the native ligand dihydrotestosterone (B1667394) (DHT), while another synthetic progestin, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), results in a less stable structure. researchgate.net

Cellular Transactivation and Gene Reporter Assays

Cellular assays are crucial for elucidating the functional consequences of receptor binding, revealing whether a compound acts as an agonist or an antagonist, and its impact on gene expression.

In transactivation studies utilizing cells transfected with human estrogen receptors and a reporter gene, the 3α- and 3β-hydroxy metabolites of tibolone have been shown to be full agonists at the human estrogen receptor. nih.gov Although these metabolites are less potent than estradiol, they can elicit a full estrogenic response due to their high circulating concentrations. nih.gov These estrogenic metabolites, 3α- and 3β-hydroxytibolone, bind to and transactivate ERα but not ERβ. nih.gov

Conversely, the Δ4-isomer of tibolone demonstrates agonistic activity at both the progesterone and androgen receptors. wikipedia.org This progestogenic activity is particularly important in the endometrium, where it counteracts the estrogenic effects and helps prevent endometrial proliferation. patsnap.com The androgenic properties of the Δ4-isomer are thought to contribute to some of the clinical effects on mood and libido. patsnap.com

In breast cancer cells, the Δ4-isomer of tibolone has been shown to more closely mimic the effects of DHT on gene expression than MPA, as determined by microarray analysis. researchgate.net This aligns with findings that Δ4-tibolone, but not MPA, stabilizes androgen receptor protein levels and initiates specific intramolecular interactions necessary for the transcriptional regulation of the androgen receptor. researchgate.net

Enzymatic Biotransformation and Metabolic Pathways in Preclinical Systems

Tibolone is a prodrug that undergoes extensive and rapid metabolism following oral administration. drugs.comdrugbank.com The parent compound is pharmacologically inactive and is converted in the gastrointestinal tract and liver into its active metabolites. drugs.com The primary metabolic pathways involve hydroxylation and isomerization. wikipedia.orgdrugbank.com

The conversion to the estrogenic 3α- and 3β-hydroxy metabolites is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). nih.gov The formation of the progestogenic and androgenic Δ4-isomer occurs through isomerization. nih.gov There are notable species and tissue differences in tibolone metabolism. nih.gov In rats, tibolone is primarily metabolized to the estrogenic 3α-OH-tibolone in both the uterus and vagina. nih.gov In contrast, in human uterine and vaginal tissues, the major metabolites are the progestogenic Δ4-isomer and the estrogenic 3β-OH-tibolone. nih.gov The formation of the Δ4-isomer is higher in uterine tissue. nih.gov The 3β-reduction of tibolone to 3β-OH-tibolone is NADPH-dependent, whereas the isomerization to the Δ4-isomer does not require a cofactor, suggesting different enzymatic processes are involved. nih.gov

These metabolites can also undergo further conjugation, primarily sulfation, which generally results in inactive forms. drugbank.com The 3-hydroxy metabolites are present in circulation mainly in their inactive sulfated forms. drugbank.com The major route of excretion for tibolone metabolites is via the feces, with a smaller portion eliminated in the urine. drugs.comdrugbank.com

Identification of Metabolic Transformations in Cellular and Subcellular Fractions

Tibolone is a synthetic steroid that undergoes rapid and extensive metabolism following oral administration, acting as a prodrug. wikipedia.orgcaldic.com The parent compound is virtually undetectable in plasma, as it is quickly converted into several active metabolites primarily within the liver and intestines. wikipedia.orgcaldic.com

The primary metabolic transformations result in three major active compounds:

3α-hydroxytibolone (3α-OH-tibolone)

3β-hydroxytibolone (3β-OH-tibolone)

Δ4-isomer of Tibolone wikipedia.orgnih.govdrugbank.com

These metabolites are responsible for the complex pharmacological profile of Tibolone. The 3α- and 3β-hydroxy metabolites exert predominantly estrogenic effects. nih.govdrugbank.com In contrast, the Δ4-isomer is responsible for the progestogenic and androgenic activities of the drug. nih.govdrugbank.com

In circulation, the hydroxy-metabolites are found predominantly in their inactive, sulfated forms. nih.govdrugbank.com This sulfation is a key step in regulating the tissue-specific activity of the drug.

Role of Specific Enzyme Systems (e.g., Hydroxysteroid Dehydrogenases, Sulfotransferases, Sulfatases) in Metabolism

The tissue-selective effects of Tibolone are not only due to the different receptor activities of its metabolites but are also critically controlled by the local activity of specific enzyme systems. nih.gov These enzymes regulate the formation and inactivation of active steroid hormones at the tissue level.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are crucial for the initial conversion of Tibolone. 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase catalyze the formation of the respective 3α- and 3β-hydroxy metabolites. wikipedia.org Furthermore, Tibolone and its metabolites modulate the activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are responsible for the interconversion of potent estrogens (like estradiol) and androgens from their less active forms. nih.govdrugbank.com In breast tissue, Tibolone metabolites inhibit 17β-HSD type I and stimulate 17β-HSD type II, which helps to prevent the local synthesis of active estrogens. nih.govdrugbank.com In one study, Tibolone and its Δ4-isomer were found to increase 17β-hydroxysteroid dehydrogenase activity in human breast epithelial cells, an effect also observed with progestins. nih.gov

Sulfotransferases (SULTs) and Sulfatases: These enzymes play a pivotal role in the tissue-specific actions of Tibolone, particularly in the breast.

Sulfotransferases conjugate the active 3-hydroxy metabolites, converting them into inactive sulfate (B86663) esters. nih.gov Expressed human SULT2A1 has been shown to be capable of sulfating the parent Tibolone and all three of its primary metabolites, with the highest affinity for 3α-OH-tibolone. nih.gov SULT1E1 also conjugates the 3-OH-tibolone metabolites. nih.gov This inactivation process is robust in the liver, leading to a high circulating pool of inactive, sulfated metabolites. nih.gov

Sulfatase is an enzyme that can reverse this process by cleaving the sulfate group, thereby reactivating the steroid. Tibolone and its metabolites have been shown to inhibit sulfatase activity. caldic.comnih.gov This inhibition prevents the conversion of the inactive sulfated metabolites back into their active estrogenic forms within tissues like the breast, contributing significantly to its safety profile in this tissue. nih.gov

Metabolic Profiling of 2-Dehydro-3-methoxy 7b-Tibolone and Potential Metabolites in Preclinical Models

Metabolic profiling in preclinical models has focused on the parent drug, Tibolone. In vivo studies in rats have demonstrated that Tibolone is effective in preventing bone loss, an effect mediated by its estrogenic metabolites. nih.gov In ovariectomized rats, Tibolone administration helps preserve both axial and appendicular bone. nih.gov Furthermore, in rats with established osteopenia, Tibolone treatment increases both trabecular and cortical bone mineral density. nih.gov

A study using ovariectomized nude mice implanted with MCF-7 breast cancer cells investigated the metabolic effects of orally administered Tibolone. nih.gov The results showed that Tibolone potently stimulated hepatic sulfotransferase activity, which led to an increase in circulating sulfated estrogens. nih.gov However, it did not significantly alter the intra-tumor levels of free or sulfated estrogens. nih.gov

The table below summarizes the key metabolites of Tibolone and their enzymatic regulators as identified in preclinical and in vitro studies.

| Metabolite/Compound | Parent Compound | Key Forming/Regulating Enzymes | Primary Activity | Reference(s) |

| 3α-hydroxytibolone | Tibolone | 3α-hydroxysteroid dehydrogenase, SULT2A1, SULT1E1 | Estrogenic | wikipedia.orgnih.govnih.gov |

| 3β-hydroxytibolone | Tibolone | 3β-hydroxysteroid dehydrogenase, SULT2A1, SULT1E1 | Estrogenic | wikipedia.orgnih.govnih.gov |

| Δ4-isomer | Tibolone | Δ5-4-isomerase, SULT2A1 | Progestogenic, Androgenic | wikipedia.orgnih.govnih.gov |

| Sulfated Metabolites | 3α/β-OH-tibolone | Sulfatase (inhibited by Tibolone) | Inactive | caldic.comnih.govdrugbank.com |

In Vitro Cellular Responses and Biological Activity Assessments

Effects on Cell Proliferation and Differentiation in Relevant Cell Lines (e.g., Bone, Reproductive Tissue Models)

The metabolites of Tibolone have been assessed in various in vitro models to determine their effects on cell proliferation and differentiation.

Bone Tissue Models: The bone-preserving effects of Tibolone are primarily attributed to the estrogenic activity of its metabolites, which activate the estrogen receptor. nih.govnih.gov In cultures of human trabecular bone-derived osteoblast-like cells, the anti-cancer drug methotrexate, known to affect bone metabolism, was shown to be a potent inhibitor of osteoblast proliferation. amsterdamumc.nl While not a direct study of Tibolone, this highlights the methodologies used to assess proliferation in bone cell models. The protective effect of Tibolone on bone in rat models can be blocked by antiestrogens, confirming an estrogen receptor-mediated mechanism. nih.gov

Reproductive Tissue Models (Breast): The effects of Tibolone and its metabolites on breast tissue cells are of significant interest.

In normal human breast epithelial (HBE) cells, both Tibolone and its Δ4-isomer demonstrated antiproliferative effects, both in the presence and absence of estradiol. nih.gov

The estrogenic 3α- and 3β-hydroxy derivatives did not show mitogenic activity in HBE cells; at a concentration of 1 µM, they were also found to be antiproliferative. nih.gov

In terms of differentiation, Tibolone and its Δ4-isomer increased the activity of 17β-hydroxysteroid dehydrogenase, an effect similar to that of progestins. nih.gov

In a study using MCF-7 breast cancer cells implanted in nude mice, high-dose Tibolone did not stimulate the growth of estrogen-induced tumors. nih.gov

The table below summarizes the observed in vitro effects on cell proliferation.

| Compound | Cell Line | Effect on Proliferation | Reference |

| Tibolone | Human Breast Epithelial (HBE) | Antiproliferative | nih.gov |

| Δ4-isomer | Human Breast Epithelial (HBE) | Antiproliferative | nih.gov |

| 3α/β-OH-tibolone (1µM) | Human Breast Epithelial (HBE) | Antiproliferative | nih.gov |

Investigation of Apoptosis and Cellular Homeostasis Mechanisms

Tibolone and its metabolites actively modulate cellular homeostasis in breast tissue, not only by inhibiting proliferation but also by promoting programmed cell death (apoptosis).

In cultures of normal HBE cells, Tibolone and its Δ4-isomer were found to increase apoptosis to a similar extent as the pure progestin, Org2058. nih.gov

This pro-apoptotic effect was also observed in hormone-dependent breast cancer cell lines, particularly the ZR-75-1 cell line, which contains progesterone and androgen receptors. nih.gov

Mechanistic studies revealed that these pro-apoptotic actions are mediated, at least in part, through the bcl-2 family of proteins. nih.gov

Furthermore, the antiproliferative and pro-apoptotic activities of Tibolone were linked to an increase in catalase activity in breast cancer cells. nih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of 2 Dehydro 3 Methoxy 7b Tibolone

Comparative Analysis with Parent Tibolone (B1683150) and Known Metabolites

Tibolone is a synthetic steroid known for its unique tissue-specific hormonal effects, which are mediated by its rapid conversion into three primary active metabolites: the estrogenic 3α-hydroxytibolone and 3β-hydroxytibolone, and the progestogenic and androgenic Δ4-isomer of tibolone. drugbank.comnih.govnih.gov The parent compound, tibolone, itself has weak hormonal activity. nih.gov The tissue-specific actions of tibolone are a result of the differential metabolism and receptor activation in various tissues. drugbank.com For instance, the estrogenic metabolites are primarily responsible for the beneficial effects on bone and climacteric symptoms, while the Δ4-isomer exerts progestogenic effects on the endometrium, preventing stimulation. drugbank.compatsnap.com

Influence of 2-Dehydro and 3-Methoxy Modifications on Receptor Binding

The introduction of a double bond at the C2 position (2-dehydro) and a methoxy (B1213986) group at the C3 position in the A-ring of the steroid nucleus would theoretically alter the electronic and steric properties of the molecule, thereby influencing its interaction with steroid receptors.

Impact of Stereochemistry at 7β-Position on Biological Activity

Tibolone itself possesses a 7α-methyl group. Research has shown that modifications at the 7α-position can modulate the biological activity profile. For instance, introducing a 7α-methyl group is known to decrease progestagenic activity and increase androgenic activity in some steroid series. nih.gov The specified stereochemistry in 2-Dehydro-3-methoxy-7β-Tibolone, with a substituent at the 7β-position, would place this group in a different spatial orientation compared to the 7α-methyl group of tibolone. This altered stereochemistry would likely lead to a different interaction profile with the progesterone (B1679170) and androgen receptors, potentially leading to a unique balance of progestogenic and androgenic activities. The exact nature of the substituent at the 7β-position, which is not specified beyond its stereochemical orientation, would be a critical determinant of its pharmacological effect.

Identification of Key Structural Features for Pharmacological Action

The pharmacological action of steroid hormones is dictated by their three-dimensional structure, which allows for specific interactions with their respective receptors.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

In the absence of empirical data, computational chemistry and molecular modeling are invaluable tools to predict the binding of 2-Dehydro-3-methoxy-7β-Tibolone to steroid receptors. Molecular docking simulations could be employed to place the molecule into the crystal structures of the ligand-binding domains of ERα, ERβ, PR, and AR. These simulations would provide insights into the likely binding orientation and the specific amino acid residues involved in the interaction. Energy calculations from these models could offer an estimation of the binding affinity compared to tibolone and its known metabolites. Such studies are crucial for rational drug design and for prioritizing the synthesis of novel analogues.

Design and Synthesis of Analogues for SAR Elucidation

To empirically determine the structure-activity relationship (SAR) of 2-Dehydro-3-methoxy-7β-Tibolone, a systematic approach to the design and synthesis of related analogues would be necessary. This would involve synthesizing a series of compounds with variations at the 2, 3, and 7 positions of the tibolone scaffold. For example, preparing the 2-dehydro analogue without the 3-methoxy group, and the 3-methoxy analogue without the 2-dehydro modification, would allow for the individual contribution of each structural change to be assessed. Similarly, synthesizing both the 7β- and 7α-epimers of these analogues would clarify the role of stereochemistry at this position. The synthesis of such A-ring modified steroids can be a complex challenge, often requiring multi-step reaction sequences. researchgate.net

Relationship Between Chemical Structure and Biotransformation Profile

The metabolism of tibolone is a key determinant of its tissue-specific effects. drugbank.com It is extensively metabolized, with the parent compound having very low plasma concentrations. drugbank.com The introduction of the 2-dehydro and 3-methoxy functionalities would likely alter the metabolic fate of the compound compared to tibolone.

Data Tables

Table 1: Comparative Receptor Binding Affinity of Tibolone and its Metabolites

| Compound | Estrogen Receptor α (ERα) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

| Tibolone | Weak | Moderate | Weak |

| 3α-hydroxytibolone | Strong | Inactive | Inactive |

| 3β-hydroxytibolone | Strong | Inactive | Inactive |

| Δ4-isomer of tibolone | Very Weak | Strong | Strong |

This table is based on the known relative binding affinities of tibolone and its major metabolites and serves as a baseline for predicting the profile of novel analogues.

Predicting Metabolic Fates Based on Structural Features

The metabolism of the parent compound, tibolone, is well-characterized and serves as a crucial baseline for predicting the metabolic pathways of 2-Dehydro-3-methoxy-7β-tibolone. Tibolone is rapidly metabolized by aldo-keto reductase (AKR) enzymes, specifically isoforms of the AKR1C subfamily, into its main active metabolites: 3α-hydroxytibolone and 3β-hydroxytibolone, which are responsible for its estrogenic effects, and a Δ4-isomer, which mediates progestogenic and androgenic activities. researchgate.netoup.com The metabolic fate of 2-Dehydro-3-methoxy-7β-tibolone is expected to diverge significantly from that of tibolone due to its unique structural attributes.

The most impactful modification is the 3-methoxy group . This group effectively blocks the primary metabolic pathway of tibolone, which involves the reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), members of the AKR1C family. oup.com Consequently, the formation of the estrogenic 3-hydroxy metabolites would be inhibited. This suggests that 2-Dehydro-3-methoxy-7β-tibolone would likely lack the direct estrogenic activity that is characteristic of the parent compound in certain tissues.

The introduction of a 2-dehydro feature, which signifies a double bond at the C1-C2 or C2-C3 position, introduces a planar configuration in the A-ring of the steroid. This alteration can influence the susceptibility of the molecule to various metabolic enzymes. For instance, the presence of a C1-C2 double bond has been shown to increase metabolic stability against enzymes like 5α-reductase. wikipedia.org This modification could potentially lead to alternative metabolic routes, such as hydroxylation at different positions by cytochrome P450 (CYP) enzymes, a common pathway for the metabolism of synthetic steroids. nih.gov

The 7β-methyl group , an inversion from the 7α-methyl group in tibolone, is another critical modification. The stereochemistry of substituents can profoundly impact enzyme-substrate interactions. The 7β-methyl group may introduce steric hindrance that alters the binding affinity of the molecule for the active sites of metabolizing enzymes. Studies on other steroids have demonstrated that a 7β-methyl substituent can significantly decrease androgenic activity, likely by affecting receptor binding and/or metabolism. nih.gov

Considering these structural features, the metabolic fate of 2-Dehydro-3-methoxy-7β-tibolone is predicted to be dominated by pathways other than 3-keto reduction. These may include hydroxylation at various positions on the steroid nucleus, followed by conjugation reactions such as sulfation or glucuronidation, which are common phase II metabolic pathways for steroids, preparing them for excretion. oup.comcas.cz

Table 1: Predicted Metabolic Pathways for 2-Dehydro-3-methoxy-7β-Tibolone

| Structural Feature | Predicted Metabolic Consequence | Potential Metabolites |

| 3-methoxy group | Blockade of 3-keto reduction by AKR1C enzymes. | Absence of 3-hydroxy metabolites. |

| 2-dehydro feature | Altered A-ring planarity; potential for alternative enzymatic reactions. | Hydroxylated derivatives (e.g., at C6, C11, or C16). |

| 7β-methyl group | Altered binding to metabolizing enzymes due to steric hindrance. | May influence the regioselectivity of hydroxylation. |

| 17α-ethynyl group | Steric hindrance at C17, potentially slowing down oxidation at this position. | Retention of the ethynyl (B1212043) group in many metabolites. |

This table presents predicted metabolic fates based on structural analysis and known steroid metabolism. Experimental data for 2-Dehydro-3-methoxy-7β-tibolone is not currently available.

Role of Structural Modifications in Enzyme Recognition and Catalysis

The structural modifications of 2-Dehydro-3-methoxy-7β-tibolone are anticipated to have a profound impact on its recognition and subsequent catalysis by key steroid-metabolizing enzymes.

The 3-methoxy group is the most definitive feature in altering enzyme recognition. The primary enzymes responsible for the bioactivation of tibolone, the 3α- and 3β-HSDs of the AKR1C family, recognize and reduce the 3-keto group. oup.com The presence of a methoxy group at this position would prevent the necessary substrate binding and catalytic reduction, thus rendering the molecule a poor substrate for these particular enzymes. Research on other steroids with a 3-methoxy group has shown a significant impact on their interaction with AKR1C enzymes. tandfonline.com

The stereochemical change from a 7α- to a 7β-methyl group is also significant for enzyme recognition. The active sites of enzymes are chiral, and thus, the stereochemistry of a substrate is critical for a precise fit. The 7α-methyl group of tibolone fits into a specific hydrophobic pocket of its metabolizing enzymes. The 7β-configuration would place this methyl group in a different spatial orientation, which could lead to a steric clash with amino acid residues in the active site, thereby reducing the binding affinity and catalytic efficiency of the enzyme. Studies on 7β-methyl substituted androgens have shown a marked decrease in their biological activity, which is likely a consequence of altered enzyme and/or receptor interactions. nih.gov

Table 2: Predicted Interaction of 2-Dehydro-3-methoxy-7β-Tibolone with Key Steroid Metabolizing Enzymes

| Enzyme Family | Predicted Interaction with 2-Dehydro-3-methoxy-7β-tibolone | Rationale |

| Aldo-Keto Reductases (AKR1C) | Significantly reduced or no interaction. | The 3-methoxy group blocks the 3-keto reduction. The 7β-methyl group may cause steric hindrance. |

| Cytochrome P450 (CYP) Enzymes | Potential substrate for various isoforms. | The steroid backbone is a known substrate for CYP-mediated hydroxylation. nih.gov |

| 5α-Reductase | Likely reduced interaction. | The 2-dehydro feature may inhibit 5α-reduction. wikipedia.org |

| Sulfotransferases (SULTs) | Potential for sulfation if hydroxylated metabolites are formed. | Sulfation is a common phase II metabolic step for hydroxylated steroids. oup.com |

This table is based on predictive analysis of structure-metabolism relationships. Direct enzymatic assays with 2-Dehydro-3-methoxy-7β-tibolone have not been reported.

Advanced Analytical Methodologies for Research on 2 Dehydro 3 Methoxy 7b Tibolone

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. In the context of tibolone (B1683150), HRMS has been pivotal in characterizing its complex metabolic pathways. Tibolone is known to be rapidly and extensively metabolized in the liver and intestines into several active metabolites, primarily 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of tibolone. nih.govwikipedia.org The identification of these metabolites has been achieved through techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which provides precise mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric species.

While no specific studies have identified 2-Dehydro-3-methoxy-7β-tibolone as a metabolite of tibolone, the application of HRMS would be the primary methodology to investigate its potential formation in in vitro and in vivo systems. A theoretical metabolic pathway leading to this compound could involve dehydrogenation and methoxylation of tibolone or its known metabolites.

Table 1: Key Metabolites of Tibolone Identified Using Mass Spectrometry

| Metabolite Name | Chemical Formula | Primary Activity |

| 3α-Hydroxytibolone | C21H30O2 | Estrogenic |

| 3β-Hydroxytibolone | C21H30O2 | Estrogenic |

| Δ4-Isomer of Tibolone | C21H28O2 | Progestogenic and Androgenic |

This table is based on established research on tibolone and does not include data for 2-Dehydro-3-methoxy-7β-tibolone due to a lack of available information.

Quantitative LC-MS/MS Methods for Preclinical Pharmacokinetic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. Numerous LC-MS/MS methods have been developed and validated for the pharmacokinetic analysis of tibolone and its major metabolites in preclinical and clinical studies. These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug and its active metabolites.

Preclinical pharmacokinetic studies of tibolone in animal models, such as cynomolgus monkeys, have utilized LC-MS/MS to determine the plasma concentrations and elimination half-lives of its metabolites. wikipedia.org These studies have revealed that the 3-hydroxy metabolites are the main circulating forms, predominantly as inactive sulfate (B86663) conjugates. nih.gov

Should research on 2-Dehydro-3-methoxy-7β-tibolone commence, the development of a specific and sensitive LC-MS/MS method would be a critical first step for its quantification in preclinical models. This would involve the synthesis of an appropriate internal standard and optimization of mass spectrometric and chromatographic conditions.

Table 2: Illustrative Pharmacokinetic Parameters of Tibolone Metabolites in Preclinical Models

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 3α-Hydroxytibolone | Data not available | Data not available | Data not available |

| 3β-Hydroxytibolone | Data not available | Data not available | Data not available |

| Δ4-Isomer of Tibolone | Data not available | Data not available | Data not available |

Specific pharmacokinetic data for 2-Dehydro-3-methoxy-7β-tibolone is not available in published literature. The table above serves as a template for data that would be generated in future preclinical studies.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptors. The pharmacological effects of tibolone are mediated through the binding of its metabolites to various steroid hormone receptors. The 3-hydroxy metabolites exhibit a high affinity for the estrogen receptor (ER), particularly ERα, while the Δ4-isomer binds to the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). nih.govgoogleapis.com

The characterization of 2-Dehydro-3-methoxy-7β-tibolone would necessitate radioligand binding assays to determine its binding profile across a panel of nuclear receptors. This would involve using radiolabeled ligands specific for each receptor (e.g., [3H]-estradiol for ER, [3H]-promegestone for PR, and [3H]-R1881 for AR) and measuring the ability of 2-Dehydro-3-methoxy-7β-tibolone to displace the radioligand. The resulting data would provide the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity.

Table 3: Receptor Binding Affinities of Tibolone Metabolites

| Compound | Receptor | Relative Binding Affinity (%) |

| 3α-Hydroxytibolone | Estrogen Receptor α (ERα) | High |

| 3β-Hydroxytibolone | Estrogen Receptor α (ERα) | High |

| Δ4-Isomer of Tibolone | Progesterone Receptor (PR) | Moderate |

| Δ4-Isomer of Tibolone | Androgen Receptor (AR) | Moderate |

This table is a summary of the known receptor binding profiles of tibolone's major metabolites. No such data exists for 2-Dehydro-3-methoxy-7β-tibolone.

Advanced Cell-Based Assays for Functional Profiling

Beyond receptor binding, advanced cell-based assays are crucial for determining the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or modulator at a given receptor. For tibolone and its metabolites, a variety of cell-based assays have been employed to elucidate their tissue-specific effects. These assays often utilize reporter gene technology in cell lines expressing specific hormone receptors. nih.gov For instance, the estrogenic activity of the hydroxy metabolites has been confirmed by their ability to induce the expression of estrogen-responsive genes in breast cancer cell lines. wikipedia.org

The functional profiling of 2-Dehydro-3-methoxy-7β-tibolone would involve a similar approach. Cell lines transfected with expression vectors for steroid receptors and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter would be treated with the compound. An increase in reporter gene activity would indicate agonistic effects, while a blockade of hormone-induced activity would suggest antagonism.

Table 4: Summary of Functional Activities of Tibolone Metabolites in Cell-Based Assays

| Metabolite | Cell Line | Assay Type | Functional Activity |

| 3α/3β-Hydroxytibolone | Breast Cancer Cells (e.g., MCF-7) | Estrogen Receptor Activation | Agonist |

| Δ4-Isomer of Tibolone | Endometrial/Prostate Cancer Cells | Progesterone/Androgen Receptor Activation | Agonist |

This table illustrates the types of functional data obtained for the known metabolites of tibolone. No functional data for 2-Dehydro-3-methoxy-7β-tibolone is currently available.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Research Avenues Based on Preclinical Findings

Currently, there are no preclinical findings for 2-Dehydro-3-methoxy-7α-tibolone upon which to base the exploration of new therapeutic avenues. The scientific journey for this compound has not yet begun, leaving its potential applications a complete unknown.

Development of Advanced Preclinical Models for Mechanistic Studies

The development of advanced preclinical models is contingent on initial discoveries of the compound's biological activity. As there is no published research on the effects of 2-Dehydro-3-methoxy-7α-tibolone, no specific cell lines, animal models, or other sophisticated systems have been established for its study.

Design of Next-Generation Derivatives with Modulated Profiles

The rational design of next-generation derivatives is an iterative process that builds upon the known structure-activity relationships of a lead compound. In the absence of any data on the biological activity and receptor interaction profile of 2-Dehydro-3-methoxy-7α-tibolone, the design of further derivatives remains a hypothetical exercise.

Investigation of Potential Biological Applications in Preclinical Disease Models

The potential of 2-Dehydro-3-methoxy-7α-tibolone in any preclinical disease model is yet to be investigated. Its parent compound, tibolone (B1683150), and its primary metabolites have been studied in models of osteoporosis, mammary tumors, and menopausal symptoms. tandfonline.comresearchgate.net However, it is not scientifically sound to extrapolate these findings to this structurally distinct derivative.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-Dehydro-3-methoxy 7b-Tibolone in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) guidelines, including:

- Respiratory protection : Use NIOSH-approved dust masks to avoid inhalation of particulates .

- Hand protection : Wear nitrile or neoprene gloves to prevent dermal exposure.

- Eye protection : Safety goggles with side shields or full-face shields during synthesis or high-risk procedures.

- Engineering controls : Use fume hoods or closed-system reactors to minimize airborne exposure .

- Safety infrastructure : Ensure emergency showers and eyewash stations are accessible .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Base the synthesis on analogous steroid derivatives:

- Step 1 : Start with commercially available phenols or furanone precursors. For methoxy-group introduction, use sodium hydride (NaH) in dry THF to deprotonate phenolic hydroxyl groups, followed by alkylation with brominated intermediates .

- Step 2 : Optimize reaction time (2–8 hours) and monitor via TLC (n-hexane:ethyl acetate = 4:1) .

- Purification : Use silica gel column chromatography with gradient elution to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural elucidation : High-resolution mass spectrometry (HRMS) and / NMR to confirm methoxy and dehydro groups.

- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield of this compound?

- Methodological Answer :

- Catalyst screening : Compare NaH (for faster deprotonation) vs. KCO (for milder conditions) in polar aprotic solvents like THF or acetone .

- Solvent effects : Test solvent polarity (e.g., THF vs. dichloromethane) to stabilize intermediates and reduce side reactions.

- Temperature control : Use reflux conditions for sluggish reactions but avoid overheating to prevent decomposition.

- Statistical design : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent volume) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. metabolic instability)?

- Methodological Answer :

- Constructive falsification : Use empirical contradiction analysis to test hypotheses. For example, if in vitro receptor affinity conflicts with in vivo efficacy:

Validate assay conditions (e.g., buffer pH, cofactors) using standardized protocols .

Perform cross-species metabolic stability assays (e.g., liver microsomes from rats vs. humans) to identify species-specific degradation pathways.

Apply machine learning to reconcile conflicting datasets by identifying hidden variables (e.g., protein binding interference) .

Q. What experimental designs are recommended to assess the metabolic stability of this compound?

- Methodological Answer :

- In vitro models :

- Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS.

- Phase II metabolism : Test glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.

- Data interpretation : Calculate intrinsic clearance (CL) and extrapolate to in vivo hepatic clearance using the well-stirred model .

Data Contradiction and Reliability

Q. How can researchers address discrepancies in toxicity profiles reported across studies?

- Methodological Answer :

- Source evaluation : Cross-reference data from authoritative databases (e.g., NIST for spectral libraries) and peer-reviewed studies .

- Dose-response validation : Replicate conflicting experiments under standardized conditions (e.g., OECD guidelines for acute toxicity).

- Meta-analysis : Pool datasets from multiple studies to identify outliers or confounding factors (e.g., impurity interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.